molecular formula C14H11NO3S B13572607 Benzonitrile, 2-[[(4-methylphenyl)sulfonyl]oxy]- CAS No. 36800-94-9

Benzonitrile, 2-[[(4-methylphenyl)sulfonyl]oxy]-

Cat. No.: B13572607
CAS No.: 36800-94-9
M. Wt: 273.31 g/mol
InChI Key: WHVVKGYVTVDHFZ-UHFFFAOYSA-N
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Description

Benzonitrile, 2-[[(4-methylphenyl)sulfonyl]oxy]- is an organic compound with a complex structure that includes a benzonitrile core substituted with a 4-methylphenyl group and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 2-[[(4-methylphenyl)sulfonyl]oxy]- can be achieved through several methods. One common approach involves the reaction of benzonitrile with 4-methylphenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 2-[[(4-methylphenyl)sulfonyl]oxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

Benzonitrile, 2-[[(4-methylphenyl)sulfonyl]oxy]- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzonitrile, 2-[[(4-methylphenyl)sulfonyl]oxy]- involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The nitrile group can participate in coordination with metal ions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: A simpler structure without the sulfonyl and 4-methylphenyl groups.

    4-Methylbenzonitrile: Lacks the sulfonyl group.

    Benzonitrile, 2-sulfonyl: Lacks the 4-methylphenyl group.

Uniqueness

Benzonitrile, 2-[[(4-methylphenyl)sulfonyl]oxy]- is unique due to the presence of both the sulfonyl and 4-methylphenyl groups, which confer distinct chemical properties and reactivity patterns. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

36800-94-9

Molecular Formula

C14H11NO3S

Molecular Weight

273.31 g/mol

IUPAC Name

(2-cyanophenyl) 4-methylbenzenesulfonate

InChI

InChI=1S/C14H11NO3S/c1-11-6-8-13(9-7-11)19(16,17)18-14-5-3-2-4-12(14)10-15/h2-9H,1H3

InChI Key

WHVVKGYVTVDHFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C#N

Origin of Product

United States

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